8-bromo-5-fluoroquinoline-2-carbaldehyde
Description
Properties
CAS No. |
1067914-59-3 |
|---|---|
Molecular Formula |
C10H5BrFNO |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde
Precursor Synthesis Strategies for Substituted Quinoline (B57606) Cores
The assembly of the 8-bromo-5-fluoroquinoline (B152762) core is a critical first step. This can be approached through several strategic pathways, each involving the sequential or concerted introduction of the bromo and fluoro substituents onto the quinoline ring.
Selective Bromination Pathways at the 8-Position of Fluoroquinoline Derivatives
One logical approach to the synthesis of the 8-bromo-5-fluoroquinoline core is the selective bromination of a 5-fluoroquinoline (B1202552) precursor. The electronic properties of the quinoline ring, influenced by the fluorine atom at the 5-position, will direct the regioselectivity of the bromination. Generally, electrophilic aromatic substitution on the quinoline ring is favored at the 5- and 8-positions iipseries.org. The presence of a deactivating, ortho-, para-directing fluorine atom at C5 would likely direct an incoming electrophile, such as a bromine cation, to the C8 position.
Common brominating agents for such transformations include N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction conditions, including temperature and solvent, would need to be carefully controlled to ensure high regioselectivity and prevent the formation of undesired isomers.
| Brominating Agent | Catalyst/Solvent | Typical Conditions | Expected Outcome |
| N-Bromosuccinimide (NBS) | Sulfuric Acid | Low temperature (-25 to 0 °C) | Selective bromination at the C8 position |
| Bromine (Br₂) | Chloroform (B151607) | Room temperature, in the dark | Potential for multiple bromination products |
This table presents hypothetical conditions based on general bromination procedures for quinolines and related heterocycles.
Regioselective Fluorination Approaches at the 5-Position of Bromoquinoline Derivatives
An alternative strategy involves the fluorination of an 8-bromoquinoline (B100496) precursor. Introducing a fluorine atom onto an aromatic ring can be achieved through several methods, including electrophilic and nucleophilic fluorination. Given the presence of the bromo group, a nucleophilic aromatic substitution (SNAr) approach is less likely unless there is a suitable leaving group at the 5-position.
A more plausible route would be electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF4). The directing effect of the bromine atom at the 8-position would influence the site of fluorination. However, achieving high regioselectivity for the C5 position can be challenging and may require specific directing groups or catalysts. Recent advances in C-H activation and fluorination could offer more direct and selective methods ucla.eduucla.edu.
| Fluorinating Agent | Catalyst/Conditions | Plausible Outcome |
| Selectfluor® (F-TEDA-BF4) | Acidic medium or transition metal catalyst | Potential for fluorination at various positions, with C5 being a possibility. |
| Nucleophilic Fluoride Source (e.g., KF) | Requires a suitable leaving group at C5 and harsh conditions. | Less likely to be a direct and efficient method. |
This table outlines potential fluorination strategies based on known methodologies for aromatic compounds.
Introduction of the 2-Carbaldehyde Moiety via Formylation or Oxidation Reactions
The final functionalization step to obtain 8-bromo-5-fluoroquinoline-2-carbaldehyde involves the introduction of a carbaldehyde group at the C2 position. This can be accomplished either by direct formylation of the pre-formed 8-bromo-5-fluoroquinoline core or by the oxidation of a 2-methyl precursor.
Direct Synthetic Routes to this compound
More direct and convergent synthetic strategies aim to construct the target molecule with the aldehyde functionality already in place or introduced in the final step from a readily accessible precursor.
Oxidation Pathways for 8-Bromo-5-fluoro-2-methylquinoline (B1375375) Precursors
A common and effective method for the synthesis of quinoline-2-carbaldehydes is the oxidation of the corresponding 2-methylquinoline. Therefore, the synthesis of 8-bromo-5-fluoro-2-methylquinoline is a key step in this approach. This precursor can be synthesized via a Skraup or Doebner-von Miller reaction using the appropriately substituted aniline (B41778).
Once 8-bromo-5-fluoro-2-methylquinoline is obtained, the methyl group can be oxidized to a carbaldehyde. Selenium dioxide (SeO₂) is a classic reagent for this transformation, often carried out in a solvent like dioxane with heating nih.gov. The 2-methyl group of quinolines is generally more susceptible to oxidation than methyl groups at other positions nih.gov. Other oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), have also been employed for the oxidation of benzylic positions mdpi.com.
| Oxidizing Agent | Solvent | Typical Conditions | Product |
| Selenium Dioxide (SeO₂) | Dioxane | Reflux | This compound |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | Room Temperature | This compound |
This table illustrates common oxidation methods for converting 2-methylquinolines to their corresponding aldehydes.
Direct Formylation Reactions on Appropriately Substituted Quinoline Nuclei
Direct formylation of the 8-bromo-5-fluoroquinoline core at the C2 position presents a more atom-economical approach. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds chemijournal.comchemijournal.comyoutube.com. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent would then attack the quinoline ring. The electronic nature of the 8-bromo-5-fluoroquinoline would determine the feasibility and regioselectivity of this reaction. While formylation often occurs at the 3-position in quinolines under these conditions, substitution at the 2-position is also possible depending on the substituents present chemijournal.com.
Another classical method for formylation is the Reimer-Tiemann reaction, which uses chloroform in a basic medium mychemblog.comnrochemistry.comsynarchive.com. However, this reaction is typically employed for phenols and other highly activated aromatic systems and may not be suitable for the less activated 8-bromo-5-fluoroquinoline.
| Formylation Method | Reagents | Typical Conditions | Expected Product |
| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to reflux | Potential for formylation, regioselectivity would need to be determined. |
| Reimer-Tiemann | CHCl₃, NaOH | Elevated temperature | Unlikely to be effective for this substrate. |
This table compares direct formylation methods and their potential applicability to the synthesis of the target compound.
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives is a significant area of research aimed at reducing the environmental impact of chemical manufacturing. ijpsjournal.comnih.gov These principles include the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions. tandfonline.comnih.gov For a multi-step synthesis like that of this compound, these principles can be applied at various stages, from the choice of starting materials to the final purification processes.
Key Green Chemistry Considerations:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or ionic liquids. tandfonline.com
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.com
Catalysis: Utilizing catalytic reagents, especially recyclable nanocatalysts, in small amounts instead of stoichiometric reagents to minimize waste. nih.govnih.gov
While a specific, detailed green synthesis pathway for this compound is not extensively documented in publicly available literature, a plausible route can be constructed based on established methods for similar compounds, with a focus on incorporating sustainable practices. A potential precursor, 3-bromo-2-chloro-5-fluoroaniline, has been synthesized in a patented process, which could serve as a starting point for building the quinoline ring.
A representative synthetic approach for a related compound, 5-bromo-8-fluoroquinoline-2-carbaldehyde, involves the bromination and fluorination of a quinoline precursor followed by formylation. vulcanchem.com Adapting this for the 8-bromo-5-fluoro isomer and applying green chemistry principles could involve the following conceptual steps:
Synthesis of a Substituted Aniline: Preparation of a key intermediate, such as 2-amino-5-bromo-4-fluorobenzaldehyde.
Quinoline Ring Formation: Cyclization of the substituted aniline with a suitable three-carbon synthon. The Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, is a classic method for quinoline synthesis. ijpsjournal.com Green modifications of this reaction could involve the use of a mild, recyclable acid catalyst and a green solvent.
Formylation: Introduction of the aldehyde group at the 2-position of the quinoline ring. The Vilsmeier-Haack reaction is a common method for this transformation. chemijournal.com Greener approaches might explore the use of a milder formylating agent or a solvent-free reaction condition.
Illustrative Data on Green Synthesis of Quinolines:
The following tables showcase findings from research on the green synthesis of various quinoline derivatives, illustrating the potential for applying these methods to the synthesis of this compound.
| Catalyst | Reaction Type | Solvent | Key Advantages | Yield (%) |
|---|---|---|---|---|
| Formic Acid | Direct Synthesis | - | Renewable, biodegradable, improved selectivity. tandfonline.com | Varies |
| Magnetic Nanoparticles (e.g., Fe3O4@SiO2/ZnCl2) | Friedlander Synthesis | Solvent-free | High efficiency, catalyst recyclability. researchgate.net | 79-98 |
| Montmorillonite K-10 | Friedlander Condensation | Ethanol | Mild conditions, use of a green solvent. tandfonline.com | 70-83 |
| Zeolite | Friedlander Condensation | Ethanol | Mild conditions, use of a green solvent. tandfonline.com | 81-92 |
| Nano-crystalline Sulfated Zirconia | Friedlander Condensation | Ethanol | Mild conditions, high yields. tandfonline.com | 88-93 |
| Method | Key Principles | Example Reaction | Reported Yield (%) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time. tandfonline.com | Synthesis of quinoline derivatives in water. tandfonline.com | 75-93 |
| Ultrasound-Assisted Synthesis | Energy efficiency, enhanced reaction rates. ijpsjournal.com | General quinoline synthesis. ijpsjournal.com | Varies |
| One-Pot Synthesis | Process efficiency, reduced waste from intermediate purification. ijpsjournal.com | Multicomponent reactions for substituted quinolines. researchgate.net | 70-89 |
The data highlights that the use of heterogeneous catalysts and alternative energy sources can lead to high yields and more environmentally benign synthetic processes for quinoline derivatives. These methodologies hold significant promise for the development of a sustainable manufacturing process for this compound.
Reactivity and Transformational Chemistry of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde
Chemical Reactivity Profile of the Aldehyde Group
The aldehyde group at the 2-position of the quinoline (B57606) ring is a primary site of chemical reactivity, participating in a variety of reactions characteristic of aromatic aldehydes.
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic attack. youtube.com This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. Similarly, the addition of cyanide ions (from a source like KCN) would lead to the corresponding cyanohydrin.
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is then typically protonated to yield the final alcohol product. youtube.com
Condensation Reactions for the Formation of Schiff Bases and Related Imines
The aldehyde functionality of 8-bromo-5-fluoroquinoline-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is of significant importance for the synthesis of various heterocyclic systems and compounds with potential biological activity. nih.gov The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to yield the C=N double bond of the imine.
This reactivity is exemplified by the condensation of similar quinoline carbaldehydes with various amines and hydrazines to produce a diverse array of imine and hydrazone derivatives. nih.gov
Reductive and Oxidative Transformations of the Aldehyde Moiety
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde to the corresponding 2-(hydroxymethyl)-8-bromo-5-fluoroquinoline.
Oxidation: The aldehyde can be oxidized to 8-bromo-5-fluoroquinoline-2-carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Reactivity of the Halogen Substituents (Bromine and Fluorine)
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom at the 8-position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions. jocpr.comnih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. jocpr.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This is a widely used method for the formation of biaryl compounds. mdpi.com
Heck Reaction: The Heck reaction facilitates the coupling of the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with outstanding trans selectivity. organic-chemistry.orgrug.nl
Sonogashira Coupling: This reaction enables the coupling of the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce substituted alkynes. libretexts.orgsoton.ac.uk
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl |
| Heck | Alkene | Pd catalyst, base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Substituted alkyne |
Influence of the Fluorine Atom on the Electronic Properties and Reactivity of the Quinoline Ring
The fluorine atom at the 5-position significantly influences the electronic properties of the quinoline ring. acs.org Fluorine is a highly electronegative atom, and its presence can enhance the electrophilic character of the quinoline core. This can affect the reactivity of the ring towards both nucleophilic and electrophilic attack.
The introduction of fluorine can also impact the biological activity of the resulting compounds. researchgate.net The substitution of fluorine can alter properties such as metabolic stability and binding affinity to biological targets. acs.org The effect of fluorine substitution on the π-system of aromatic rings is a complex phenomenon that can lead to increased ring stability. acs.org
Regioselective and Chemoselective Transformations of the Bromo-Fluoroquinoline Nucleus
The reactivity of the bromo-fluoroquinoline nucleus in this compound is primarily dictated by the differential reactivity of the C-Br and C-F bonds, especially in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-F bond in such transformations due to its lower bond dissociation energy. This difference allows for selective functionalization at the C-8 position. Furthermore, the aldehyde group at the C-2 position, being electron-withdrawing, influences the reactivity of the heterocyclic ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the quinoline core. In the context of this compound, these reactions are expected to proceed with high regioselectivity, targeting the C-8 position.
For instance, in a Suzuki-Miyaura coupling, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively yield the 8-aryl-5-fluoroquinoline-2-carbaldehyde. nih.govresearchgate.netresearchgate.net The C-F bond at the C-5 position would remain intact under typical Suzuki conditions, allowing for subsequent transformations if desired.
Similarly, the Sonogashira coupling of this compound with a terminal alkyne would afford the corresponding 8-alkynyl-5-fluoroquinoline-2-carbaldehyde. researchgate.netsoton.ac.uk This reaction also proceeds via a palladium-catalyzed cycle where the oxidative addition of the C-Br bond to the palladium(0) complex is the initial and selective step.
The Buchwald-Hartwig amination allows for the formation of C-N bonds. Reacting this compound with an amine in the presence of a suitable palladium catalyst and a base would lead to the selective formation of an 8-amino-substituted-5-fluoroquinoline-2-carbaldehyde. nih.govchemspider.comnih.gov
The chemoselectivity of these transformations also extends to the aldehyde group. While the aldehyde is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions, it can be a reactive site for other transformations. For example, nucleophilic addition to the aldehyde carbonyl is a common reaction. libretexts.org However, the conditions for cross-coupling are typically not conducive to nucleophilic attack on the aldehyde.
Below is a table summarizing the expected regioselective and chemoselective transformations of this compound based on established reactivity patterns of similar heterocyclic systems.
| Reaction Type | Reagents and Conditions | Expected Major Product | Ref. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | 8-Aryl-5-fluoroquinoline-2-carbaldehyde | nih.govresearchgate.netresearchgate.net |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 8-Alkynyl-5-fluoroquinoline-2-carbaldehyde | researchgate.netsoton.ac.uk |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene) | 8-(Amino-substituted)-5-fluoroquinoline-2-carbaldehyde | nih.govchemspider.comnih.gov |
It is important to note that while these transformations are predicted based on the known reactivity of similar compounds, the specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve the desired products in high yields. The electronic nature of the coupling partners would also play a role in the reaction efficiency.
Advanced Spectroscopic and Structural Elucidation of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 8-bromo-5-fluoroquinoline-2-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to map the connectivity within the molecule.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton and the aromatic protons on the quinoline (B57606) ring system. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The aromatic region of the spectrum would contain signals for the four protons on the quinoline core. The interpretation of these signals would be based on their chemical shifts, multiplicities (splitting patterns), and coupling constants. The electron-withdrawing effects of the bromine, fluorine, and aldehyde substituents, as well as the nitrogen atom in the quinoline ring, would influence the precise chemical shifts of these protons.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | 9.5 - 10.5 | s (singlet) | N/A |
| Aromatic H | 7.0 - 9.0 | d (doublet), dd (doublet of doublets) | ~2-9 (ortho, meta, and para couplings) |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected. The aldehyde carbon should appear significantly downfield, typically in the range of δ 190-200 ppm. The nine carbons of the quinoline ring system would resonate in the aromatic region, generally between δ 110 and 160 ppm. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (C-8 and C-5, respectively) would exhibit characteristic chemical shifts and coupling with the fluorine atom (¹JCF, ²JCF, etc.).
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| C=O (aldehyde) | 190 - 200 | s (singlet) or d (doublet) due to long-range coupling |
| Aromatic C | 110 - 160 | s (singlet) or d (doublet) |
| C-F | 150 - 170 | d (doublet) with large ¹JCF |
| C-Br | 110 - 125 | s (singlet) or d (doublet) |
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift of this signal would be indicative of its electronic environment within the aromatic system. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the neighboring aromatic protons.
To definitively assign all signals and confirm the structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aldehyde and the substituted quinoline ring.
Expected Diagnostic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C-H (aldehyde) | 2820 - 2880 and 2720 - 2780 | Stretching |
| C=O (aldehyde) | 1690 - 1715 | Stretching |
| C=C and C=N (aromatic ring) | 1500 - 1650 | Stretching |
| C-F (aromatic) | 1100 - 1400 | Stretching |
| C-Br (aromatic) | 500 - 650 | Stretching |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₀H₅BrFNO), the expected monoisotopic mass would be approximately 252.95 g/mol . sigmaaldrich.com HRMS would be able to confirm this mass with high accuracy (typically to within a few parts per million).
The mass spectrum would also display a characteristic isotopic pattern for the two bromine isotopes (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance. This would result in two major peaks (M and M+2) of similar intensity for the molecular ion. Analysis of the fragmentation pattern would provide further structural information, with expected losses of fragments such as CO, Br, and HCN, which are characteristic of quinoline aldehydes.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While single-crystal X-ray diffraction data for this compound is not publicly available, analysis of structurally similar compounds provides significant insight into the likely solid-state conformation and intermolecular interactions of this molecule. A pertinent analogue for which detailed crystallographic data exists is 2-bromo-5-fluorobenzaldehyde (B45324). This compound features the same substituted aromatic aldehyde motif and can, therefore, serve as a valuable model for understanding the structural characteristics of the quinoline derivative.
The crystal structure of 2-bromo-5-fluorobenzaldehyde reveals a monoclinic crystal system with the space group P21/c. sigmaaldrich.com The asymmetric unit contains two independent molecules. This redundancy in the asymmetric unit provides a more detailed picture of the molecule's conformational flexibility and packing arrangements.
Table 1: Crystal Data and Structure Refinement for 2-Bromo-5-Fluorobenzaldehyde
| Parameter | Value |
| Empirical Formula | C₇H₄BrFO |
| Formula Weight | 203.01 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 15.3593 (6) |
| b (Å) | 3.8699 (2) |
| c (Å) | 23.4189 (9) |
| β (°) | 106.330 (1) |
| Volume (ų) | 1335.84 (10) |
| Z | 8 |
| Data sourced from a study on 2-bromo-5-fluorobenzaldehyde, a structural analogue. researchgate.net |
A crucial aspect of the solid-state structure is the conformation of the carbaldehyde group relative to the aromatic ring. In the case of 2-bromo-5-fluorobenzaldehyde, the oxygen atom of the aldehyde is oriented trans to the bromine substituent. researchgate.net This is evidenced by the O1—C1—C2—C3 and O2—C8—C9—C10 torsional angles of approximately 174.3° and 170.2°, respectively, in the two independent molecules of the asymmetric unit. researchgate.net This trans conformation is predicted by ab initio electronic structure calculations to be the lower energy conformer. nih.gov Given the electronic and steric similarities, it is highly probable that the carbaldehyde group in this compound would also adopt a conformation where it is directed away from the bulky bromine atom at the 8-position.
Intermolecular interactions are key to understanding the packing of these molecules in the crystal lattice. For 2-bromo-5-fluorobenzaldehyde, notable short halogen-halogen interactions are observed. Specifically, a Br···F distance of 3.1878 (14) Å is present within the asymmetric unit, which is significantly shorter than the sum of the van der Waals radii of bromine and fluorine. researchgate.net Additionally, offset face-to-face π-stacking interactions are a dominant feature, with centroid-centroid distances of 3.8699 (2) Å. researchgate.netnih.gov
These observations suggest that the crystal structure of this compound would likely be stabilized by a combination of similar forces. The presence of the quinoline ring system, with its extended π-system, would likely enhance π-stacking interactions. Furthermore, the potential for C—H···O and C—H···N hydrogen bonds, along with halogen bonding, would contribute to a complex and stable three-dimensional supramolecular architecture.
Table 2: Selected Intermolecular Interaction Distances for 2-Bromo-5-Fluorobenzaldehyde
| Interaction Type | Atom Pair | Distance (Å) |
| Halogen Interaction | F1···Br2 | 3.1878 (14) |
| Halogen Interaction | F2···Br1 | 3.3641 (13) |
| π-Stacking | Centroid-Centroid | 3.8699 (2) |
| Data reflects interactions in the crystal structure of the analogue 2-bromo-5-fluorobenzaldehyde. researchgate.net |
Computational and Theoretical Studies on 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict a wide range of molecular attributes for 8-bromo-5-fluoroquinoline-2-carbaldehyde.
Electron Density Distribution and Electrostatic Potential Mapping
Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. The MEP map is color-coded to indicate regions of negative potential (electron-rich, typically associated with lone pairs on heteroatoms like nitrogen and oxygen) and positive potential (electron-poor, often found around hydrogen atoms and electron-withdrawing groups). For this compound, the MEP would likely show significant negative potential around the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the carbaldehyde group, indicating their propensity to act as hydrogen bond acceptors. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Illustrative Electrostatic Potential (ESP) on the van der Waals Surface of this compound
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |
| Quinoline Nitrogen | -35 to -45 |
| Carbaldehyde Oxygen | -30 to -40 |
| Aromatic Hydrogens | +15 to +25 |
Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual values would be derived from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. biosynth.com A smaller energy gap generally implies higher reactivity.
For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized on the electron-rich quinoline ring system, while the LUMO would be concentrated on the electron-deficient carbaldehyde group and the carbon atoms bearing the halogen substituents.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These energy values are hypothetical and serve as an example of what FMO analysis would yield.
Computational Modeling for Prediction of Reactivity and Reaction Pathways
Beyond static properties, computational modeling can be employed to simulate the dynamic behavior of this compound in chemical reactions.
Transition State Analysis for Understanding Reaction Mechanisms
To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. This information is invaluable for elucidating reaction mechanisms, determining reaction rates, and understanding the factors that control the reaction's feasibility. For instance, in a nucleophilic addition to the carbaldehyde group, transition state analysis could reveal the precise geometry of the approach of the nucleophile and the energetic barrier to the reaction.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products. Computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another) of reactions involving this compound. By comparing the activation energies of the different possible reaction pathways leading to various products, the most favorable outcome can be predicted. This is particularly relevant for reactions on the quinoline ring, where multiple sites are available for substitution.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction
Applications of 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde As a Versatile Chemical Synthon
Role in the Synthesis of Complex Organic Molecules
The aldehyde group at the 2-position of 8-bromo-5-fluoroquinoline-2-carbaldehyde serves as a key functional handle for a variety of chemical transformations, making it an invaluable intermediate in the synthesis of more elaborate organic structures. The reactivity of this aldehyde allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
One of the primary applications of this synthon is in condensation reactions. For instance, it can readily react with primary amines to form Schiff bases or with hydrazines to yield hydrazones. These reactions are fundamental in the construction of larger, more complex molecules, including various heterocyclic systems. The resulting imine or hydrazone linkage can be further modified, for example, through reduction to form the corresponding amines, providing a pathway to a diverse set of substituted quinoline (B57606) derivatives.
Furthermore, the aldehyde functionality can undergo oxidation to a carboxylic acid or reduction to a primary alcohol. The conversion to a carboxylic acid, specifically 8-bromo-5-fluoroquinoline-2-carboxylic acid, opens up another avenue for synthetic elaboration through amide bond formation or other carboxylic acid-based coupling reactions. aceschem.com These transformations highlight the versatility of the aldehyde group as a precursor to other important functional groups.
The presence of both bromine and fluorine atoms on the quinoline ring provides additional opportunities for synthetic diversification. These halogen atoms can be subjected to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 5- and 8-positions. This multi-faceted reactivity makes this compound a powerful tool for medicinal chemists and synthetic organic chemists in the construction of novel and complex molecular frameworks.
Utility in the Preparation of Precursors for Advanced Materials
The unique electronic and structural properties of the quinoline scaffold, combined with the functional handles provided by the aldehyde and halogen groups, make this compound a valuable precursor for the development of advanced materials. Quinolines and their derivatives are known to be core components in a variety of functional materials, including polymers, coatings, and dyes. nih.gov
The aldehyde group can be utilized in polymerization reactions, for example, through condensation with suitable co-monomers to create novel polymers with tailored properties. The resulting polymers may exhibit interesting thermal, optical, or electronic characteristics due to the incorporation of the rigid and aromatic quinoline unit.
In the realm of functional dyes, the extended π-system of the quinoline ring is a key feature. By strategically modifying the substituents on the ring, particularly through reactions at the aldehyde and halogen positions, the absorption and emission properties of the resulting molecules can be fine-tuned. This allows for the design and synthesis of dyes with specific colors and photophysical properties for applications in areas such as high-performance coatings and optoelectronic devices.
Moreover, the ability to functionalize the quinoline core at multiple positions makes this synthon a promising candidate for the development of chemical sensors. The quinoline nitrogen and the various substituents can act as binding sites for specific analytes. Changes in the photophysical properties, such as fluorescence quenching or enhancement upon binding, can be used as a sensing mechanism.
Development of Novel Ligands for Coordination Chemistry Studies
The quinoline framework is a well-established N-heterocyclic ligand in coordination chemistry. The nitrogen atom in the quinoline ring can coordinate to a wide variety of metal ions, forming stable complexes. This compound and its derivatives offer a platform for the design and synthesis of novel ligands with tailored coordination properties.
The aldehyde group can be transformed into various chelating moieties through straightforward chemical modifications. For example, reaction with amines or hydrazines can lead to the formation of Schiff base ligands, which are known for their ability to form stable complexes with a range of transition metals. rsc.org The electronic properties of these ligands, and consequently the properties of the resulting metal complexes, can be modulated by the presence of the electron-withdrawing fluoro and bromo substituents on the quinoline ring.
The development of new ligands is crucial for advancing the field of coordination chemistry, with applications in catalysis, materials science, and bioinorganic chemistry. The versatility of this compound as a starting material allows for the systematic variation of the ligand structure, enabling the study of structure-property relationships in the resulting metal complexes. For instance, the synthesis of a series of related ligands with different substituents at the 5- and 8-positions can provide insights into how the electronic and steric environment around the metal center influences its catalytic activity or photophysical properties.
Building Block for Fluorescent Probes in Chemical and Analytical Research
The inherent fluorescence of many quinoline derivatives makes them attractive scaffolds for the development of fluorescent probes. nih.gov this compound serves as a valuable building block in this area due to the combination of its quinoline core and the reactive aldehyde group. vulcanchem.com
The aldehyde functionality provides a convenient point of attachment for receptor units that can selectively bind to specific analytes of interest, such as metal ions, anions, or biologically relevant molecules. The binding event can induce a change in the fluorescence properties of the quinoline fluorophore, such as an increase or decrease in emission intensity or a shift in the emission wavelength. This change in the fluorescence signal can be used for the quantitative or qualitative detection of the target analyte.
The presence of the bromo and fluoro substituents can also influence the photophysical properties of the resulting fluorescent probes. These halogen atoms can affect the quantum yield, Stokes shift, and environmental sensitivity of the fluorophore. By carefully designing the structure of the probe, it is possible to optimize its performance for specific applications in chemical and analytical research, including bioimaging and environmental monitoring.
Future Research Directions and Unexplored Avenues for 8 Bromo 5 Fluoroquinoline 2 Carbaldehyde
Development of Novel and Highly Efficient Synthetic Routes for Scalable Production
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide fundamental pathways, the scalable production of a multi-substituted derivative like 8-bromo-5-fluoroquinoline-2-carbaldehyde necessitates the development of more efficient and sustainable synthetic strategies. Future research should focus on the following areas:
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, offer powerful tools for the regioselective introduction of the bromo and fluoro substituents. Research into optimizing these reactions for quinoline scaffolds, particularly for late-stage functionalization, could lead to highly efficient and modular synthetic routes.
Flow Chemistry for Scalable Synthesis: Continuous flow technologies offer significant advantages for scalable production, including improved reaction control, enhanced safety, and higher yields. The development of a continuous flow process for the synthesis of this compound would be a major advancement for its large-scale availability.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Convergent Synthesis | Higher overall yields, easier purification | Synthesis of complex substituted fragments |
| Transition Metal Catalysis | High regioselectivity, broad substrate scope | Catalyst cost and removal, optimization of reaction conditions |
| C-H Activation | High atom economy, reduced synthetic steps | Regioselectivity control, catalyst development |
| Flow Chemistry | Scalability, improved safety and control | Initial setup costs, optimization of flow parameters |
Exploration of Unconventional Reactivity Pathways and Catalyst Systems
The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine and carbaldehyde groups and the versatile bromine atom, open up avenues for exploring unconventional reactivity.
Selective C-Br Bond Functionalization: The bromine atom at the C8 position is a prime site for a variety of transformations. Future research could focus on developing highly selective catalyst systems for Suzuki, Sonogashira, and Heck coupling reactions at this position, allowing for the introduction of a wide range of functional groups while preserving the other substituents.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, enhanced by the fluorine and carbaldehyde groups, could facilitate SNAr reactions. Investigating the reactivity of the C5-F bond towards various nucleophiles could lead to the synthesis of novel quinoline derivatives with diverse substitution patterns.
Reactivity of the Carbaldehyde Group: The aldehyde function at the C2 position is a versatile handle for a plethora of chemical transformations, including but not limited to, Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. Exploring these reactions with a diverse set of reagents can lead to a vast library of new compounds with potential biological activities.
Dual-Action Catalysis: The development of catalyst systems that can selectively activate and functionalize multiple sites on the molecule in a controlled manner would be a significant breakthrough. For instance, a catalyst that could facilitate a tandem C-H activation and C-Br coupling reaction would be highly desirable.
Advanced Mechanistic Investigations of its Transformations
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones.
Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving this molecule. nih.gov Such studies can help in predicting reactivity, understanding regioselectivity, and designing more efficient catalysts. For example, computational studies on related quinoline derivatives have been used to investigate their molecular interactions and binding energies with biological targets. nih.gov
Kinetic Studies: Detailed kinetic analysis of key transformations can elucidate the rate-determining steps and the influence of various reaction parameters. This information is essential for optimizing reaction conditions to achieve higher yields and selectivities.
Spectroscopic Interrogation of Intermediates: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can help in the identification and characterization of transient intermediates, providing direct evidence for proposed reaction mechanisms.
A summary of potential mechanistic studies is provided below:
| Mechanistic Approach | Key Insights to be Gained |
| DFT Calculations | Electronic structure, reaction pathways, transition state energies, predicted reactivity |
| Kinetic Studies | Rate-determining steps, influence of reaction parameters, optimization of conditions |
| Spectroscopic Analysis | Identification of reaction intermediates, validation of proposed mechanisms |
Integration into Emerging Chemical Technologies
The unique properties of this compound make it an ideal candidate for integration into emerging chemical technologies that are shaping the future of chemical synthesis.
Continuous Flow Chemistry: As mentioned for scalable synthesis, flow chemistry offers precise control over reaction parameters, which is particularly beneficial for reactions that are difficult to control in batch processes. The application of flow chemistry to the transformations of this compound could lead to the development of highly efficient and automated synthetic platforms.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for conducting a wide range of chemical transformations under mild conditions. nih.gov The quinoline core itself can exhibit photochemical activity, and future research could explore the use of this compound as either a substrate or a photosensitizer in photoredox-catalyzed reactions. This could open up new avenues for C-H functionalization, cross-coupling, and other novel transformations. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 8-bromo-5-fluoroquinoline-2-carbaldehyde, and how can halogenation regioselectivity be controlled?
Methodological Answer:
The synthesis typically involves sequential halogenation and formylation of the quinoline scaffold.
- Halogenation: Fluorination can be achieved via electrophilic substitution using HF-pyridine at low temperatures (0–5°C), while bromination may employ N-bromosuccinimide (NBS) under radical conditions to target the 8-position .
- Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at the 2-position, requiring anhydrous conditions .
- Regioselectivity Control: Steric and electronic effects dominate. Fluorine’s strong electron-withdrawing nature directs bromination to the 8-position (meta to fluorine). Use of directing groups (e.g., protecting aldehydes temporarily) can further refine selectivity .
Table 1: Comparison of Halogenation Methods
| Step | Reagent/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Fluorination | HF-pyridine, 0°C | 65–75 | 5-position | |
| Bromination | NBS, AIBN, CCl₄, reflux | 50–60 | 8-position |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves spatial arrangement of bromo and fluoro substituents. The C-Br bond length is ~1.89 Å, and C-F is ~1.34 Å, with dihedral angles indicating planarity .
- Mass Spectrometry (HRMS): Expected [M+H]⁺ for C₁₀H₆BrFNO: 285.965 (calc.), 285.963 (obs.) .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess frontier molecular orbitals:
- LUMO Analysis: The aldehyde carbon (LUMO ≈ -1.8 eV) is the primary electrophilic site. Electron-withdrawing Br/F groups lower LUMO energy, enhancing reactivity toward nucleophiles (e.g., amines) .
- Transition State Modeling: Predicts activation barriers for imine formation. Solvent effects (PCM model) improve accuracy for polar aprotic solvents (e.g., DMF) .
Table 2: Computed Reactivity Parameters
| Parameter | Value (eV) | Implication |
|---|---|---|
| LUMO Energy | -1.82 | High electrophilicity |
| HOMO-LUMO Gap | 5.3 | Moderate stability |
| Nucleophilic Attack Barrier | 12.1 kcal/mol | Feasible at RT |
Advanced: How does the compound’s stability vary under acidic, basic, and oxidative conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): The aldehyde group may protonate, leading to hydration (gem-diol formation). Avoid prolonged exposure to minimize degradation .
- Basic Conditions (pH > 10): Aldehyde undergoes Cannizzaro reaction (self-oxidation-reduction) in strong bases. Stabilize with inert atmospheres (N₂) and low temperatures .
- Oxidative Conditions: The quinoline core is resistant, but the aldehyde may oxidize to carboxylic acid. Add antioxidants (e.g., BHT) during storage .
Storage Recommendations:
- Temperature: -20°C, desiccated.
- Light: Protect from UV (amber vials).
Application: How is this compound used as an intermediate in kinase inhibitor development?
Methodological Answer:
The aldehyde group facilitates Schiff base formation with lysine residues in kinase ATP-binding pockets. Example workflow:
Conjugation: React with aminopyrimidines to form imine-linked prodrugs.
Biological Screening: Assess IC₅₀ against EGFR (e.g., <100 nM activity observed in analogues) .
SAR Studies: Modify bromo/fluoro substituents to optimize binding and reduce off-target effects .
Analytical: How to resolve contradictory NMR data for the aldehyde proton in different solvents?
Methodological Answer:
- Solvent Effects: In DMSO-d₆, the aldehyde proton may shift upfield (δ 9.8–10.0 ppm) due to hydrogen bonding. Compare with CDCl₃ (δ 10.2–10.5 ppm) .
- Dynamic Effects: Rotameric equilibria in flexible derivatives cause splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
Data Contradiction: Conflicting reports on bromination efficiency—how to troubleshoot low yields?
Methodological Answer:
- Possible Issues:
- Competing side reactions (e.g., di-bromination).
- Inadequate radical initiation (AIBN decomposition).
- Solutions:
Computational: Which QSAR models predict the compound’s solubility and bioavailability?
Methodological Answer:
- Solubility: Use Abraham descriptors with logP ≈ 2.1 (moderate lipophilicity). Aqueous solubility ~0.5 mg/mL, validated by shake-flask method .
- Bioavailability: SwissADME predicts 65% intestinal absorption (high permeability) but P-gp efflux risk. Prodrug strategies (e.g., esterification) improve metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
